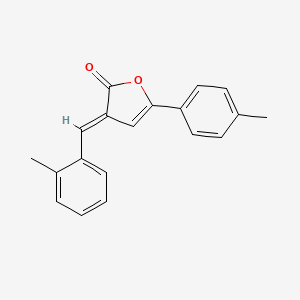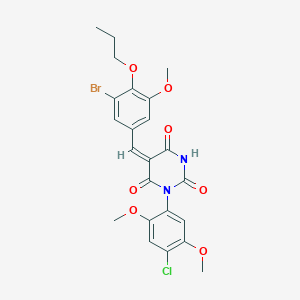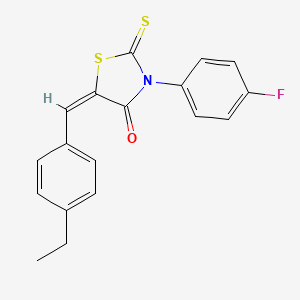![molecular formula C24H17BrFNO4 B4900078 4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid, also known as BFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound also inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channel activity. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to have neuroprotective effects, as it protects against neuronal damage induced by oxidative stress and excitotoxicity.
実験室実験の利点と制限
4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid has several advantages for use in lab experiments, including its high purity, stability, and specificity for certain receptors and enzymes. However, this compound also has some limitations, such as its relatively high cost and limited solubility in aqueous solutions. Additionally, this compound may have off-target effects on other receptors and enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid, including the development of new drug delivery systems using this compound as a building block, the identification of new targets for this compound inhibition, and the investigation of this compound's potential applications in material science. Additionally, further research is needed to elucidate the precise mechanisms of this compound's biological effects and to determine its safety and efficacy for use in humans.
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer treatment, drug delivery, and material science. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. While this compound has several advantages for use in lab experiments, there are also some limitations and future research is needed to fully realize its potential.
合成法
4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid can be synthesized through a multi-step process involving the reaction of 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde with malononitrile, followed by a Knoevenagel condensation reaction with 4-carboxybenzaldehyde. The resulting product is then subjected to acid-catalyzed hydrolysis to yield this compound.
科学的研究の応用
4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid has been studied for its potential applications in various fields, including cancer treatment, drug delivery, and material science. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been used as a building block for the synthesis of drug delivery systems, such as liposomes and nanoparticles, due to its ability to bind to specific receptors on cell surfaces. In material science, this compound has been used as a precursor for the synthesis of functionalized polymers and materials with unique optical properties.
特性
IUPAC Name |
4-[(E)-2-[3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFNO4/c1-30-22-12-16(9-19(13-27)17-5-7-18(8-6-17)24(28)29)11-21(25)23(22)31-14-15-3-2-4-20(26)10-15/h2-12H,14H2,1H3,(H,28,29)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNFZUXHLFAPPF-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)

![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)


![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)

![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)